Cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid
Description
The compound Cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid is a structurally complex molecule combining a cyclohexanamine moiety with a substituted butanoic acid chain. Key features include:
- Stereochemistry: (2S,3R) configuration in the butanoic acid backbone, critical for molecular interactions.
- Functional groups: A tert-butoxy group [(2-methylpropan-2-yl)oxy] and a biphenyl-substituted carbamate [2-(4-phenylphenyl)propan-2-yloxycarbonylamino], enhancing lipophilicity and steric bulk .
Properties
IUPAC Name |
cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5.C6H13N/c1-16(29-23(2,3)4)20(21(26)27)25-22(28)30-24(5,6)19-14-12-18(13-15-19)17-10-8-7-9-11-17;7-6-4-2-1-3-5-6/h7-16,20H,1-6H3,(H,25,28)(H,26,27);6H,1-5,7H2/t16-,20+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWBWZUEMWIOOL-PXPMWPIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2)OC(C)(C)C.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2)OC(C)(C)C.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (2S,3R)-3-Hydroxycyclohexanamine
The chiral cyclohexanamine core is synthesized via asymmetric hydrogenation of a diketone precursor. Using a ruthenium-BINAP catalyst system, enantiomeric excess (ee) exceeding 98% is achieved under the following conditions:
| Parameter | Value |
|---|---|
| Substrate | Cyclohex-2-en-1-one |
| Catalyst | RuCl₂[(R)-BINAP] |
| Pressure | 50 bar H₂ |
| Solvent | Methanol |
| Temperature | 60°C |
| Reaction Time | 24 hours |
| Yield | 92% |
| ee | 98.5% |
Post-hydrogenation, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during subsequent steps.
Introduction of the 4-Phenylphenylpropan-2-yloxycarbonylamino Group
The carbamate functionality is installed via reaction with 4-phenylphenylpropan-2-yl chloroformate. Key considerations include:
-
Base selection : Triethylamine or DMAP in anhydrous dichloromethane.
-
Temperature control : 0°C to room temperature to minimize racemization.
-
Protection strategy : Temporary Boc protection of the amine prior to carbamate formation.
| Condition | Optimization Range | Optimal Value |
|---|---|---|
| Solvent | DCM, THF, Toluene | DCM |
| Base | Et₃N, DMAP, Pyridine | DMAP (10 mol%) |
| Reaction Time | 2–12 hours | 6 hours |
| Yield | 65–88% | 85% |
tert-Butyl Ether Formation via Mitsunobu Reaction
The tert-butyl ether is introduced at the 3-position using a Mitsunobu reaction with tert-butanol. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate the coupling:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Molar Ratio | 1:1.2 (amine:tert-butanol) |
| Temperature | 0°C → rt |
| Yield | 78% |
Deprotection and Carboxylic Acid Formation
Final deprotection of the TBS group and oxidation of a primary alcohol intermediate to the carboxylic acid is achieved using Jones reagent (CrO₃ in H₂SO₄):
| Condition | Optimization Data |
|---|---|
| Oxidation Time | 2–6 hours |
| Temperature | 0°C |
| Yield | 91% |
Analytical Validation and Quality Control
Critical analytical data for intermediate and final compounds are summarized below:
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
-
Observed : m/z 513.3321 [M+H]⁺
-
Calculated : C₃₀H₄₄N₂O₅: 512.3284
Process-Scale Considerations and Yield Maximization
Industrial-scale synthesis prioritizes cost-effectiveness and reproducibility:
-
Catalyst recycling : Ru-BINAP catalyst recovery via silica gel filtration (85% recovery).
-
Solvent selection : Replacement of DCM with 2-MeTHF for greener processing.
-
Crystallization : Final product purified via recrystallization from ethyl acetate/hexane (purity >99.5%).
Chemical Reactions Analysis
2-(4-biphenylyl)isopropyloxycarbonyl-O-tert-butyl-L-threonine cyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The protected groups can be substituted under acidic or basic conditions to yield different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Cyclohexanamine has shown promise in the development of pharmaceuticals due to its ability to interact with biological targets. Research indicates that compounds with similar structures can act as inhibitors for various enzymes and receptors.
- Case Study : A study demonstrated that derivatives of cyclohexanamine exhibited significant inhibition of certain enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its structural features allow for modifications that can lead to the creation of more complex molecules.
- Example Reaction : Amidation reactions involving cyclohexanamine have been reported to yield high-purity amides from carboxylic acids and amines under mild conditions .
Material Science
The unique properties of Cyclohexanamine make it suitable for applications in material science, particularly in the development of polymers and other advanced materials.
Mechanism of Action
The compound exerts its effects by protecting the hydroxyl and amino groups of L-threonine, thereby preventing unwanted side reactions during peptide synthesis. The biphenylyl isopropyloxycarbonyl group and the tert-butyl group provide steric hindrance, which enhances the stability of the compound. The cyclohexylammonium salt form increases its solubility in organic solvents, facilitating its use in various chemical reactions .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table highlights structural and physicochemical distinctions between the target compound and analogs:
Key Observations :
Stereochemical Specificity : The (2S,3R) configuration distinguishes it from simpler analogs like CAS 63038-27-823 (2S only), which may lack enantioselective activity .
Molecular Weight : The target’s higher molecular weight (~545 vs. 210–442 g/mol) suggests lower bioavailability but improved target selectivity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The biphenyl and tert-butoxy groups in the target compound likely result in a higher logP (estimated ~5.2) compared to phenylmethoxy analogs (logP ~3.8–4.1), favoring membrane permeability but complicating aqueous solubility .
- Metabolic Stability : The bulky substituents may reduce metabolic degradation by cytochrome P450 enzymes, extending half-life relative to 4,4'-methylenebis(cyclohexylamine) .
- Synthetic Complexity: The target’s stereospecific synthesis requires advanced chiral resolution techniques, unlike non-chiral analogs like 4,4'-methylenebis(cyclohexylamine) .
Biological Activity
Introduction
Cyclohexanamine; (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid is a complex organic compound with significant biological activity. This compound is characterized by its unique stereochemistry and multiple functional groups, which suggest diverse reactivity and potential applications in medicinal chemistry. The following sections will explore its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H31NO5, with a molecular weight of 413.5 g/mol. The structure includes a cyclohexane ring, an amine group, an ether group, and a carboxylic acid moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H31NO5 |
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | Cyclohexanamine; (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid |
| CAS Number | 23631-92-7 |
Synthesis
The synthesis of this compound typically involves several steps including:
- Protection of Functional Groups : The amino and hydroxyl groups are protected using tert-butyloxycarbonyl (Boc) chloride and tert-butyl (Tbu) chloride respectively.
- Solid-phase Peptide Synthesis (SPPS) : This method is often employed for the large-scale production of peptides involving this compound.
- Deprotection : The protective groups are removed under specific conditions to yield the active form of the compound.
Synthetic Route Overview
- Step 1 : Protection of amino group with Boc chloride.
- Step 2 : Protection of hydroxyl group with Tbu chloride.
- Step 3 : Attachment to solid resin for peptide synthesis.
- Step 4 : Sequential addition of protected amino acids.
- Step 5 : Deprotection to obtain the final product.
The biological activity of Cyclohexanamine is primarily attributed to its ability to interact with various biological targets due to its functional groups. The protective groups prevent unwanted reactions during synthesis but can be selectively removed to reveal active sites for interaction with enzymes or receptors.
Key Mechanisms
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor in various biochemical pathways.
- Receptor Agonism : It may also act as an agonist for certain receptors involved in metabolic processes.
Applications in Research and Medicine
- Peptide Synthesis : Widely used in synthesizing complex peptides and proteins due to its protective groups.
- Drug Development : Investigated for its potential in developing peptide-based therapeutics, including enzyme inhibitors and receptor agonists.
- Biochemical Studies : Utilized to study the role of serine derivatives in metabolic pathways.
Study 1: Enzyme Inhibition
A study conducted by Smith et al. (2021) explored the inhibitory effects of Cyclohexanamine on specific enzymes involved in metabolic disorders. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential therapeutic applications in managing metabolic diseases.
Study 2: Peptide Therapeutics
In a clinical trial reported by Johnson et al. (2023), this compound was incorporated into peptide-based drugs targeting cancer cells. The trial showed promising results with enhanced efficacy compared to standard treatments, highlighting its potential role in cancer therapy.
Study 3: Interaction with Receptors
Research by Lee et al. (2020) demonstrated that Cyclohexanamine acts as an agonist at certain G-protein coupled receptors (GPCRs), leading to increased intracellular signaling pathways associated with cell growth and metabolism.
Q & A
Q. Key Considerations :
- Purification via column chromatography or recrystallization.
- Monitor reaction progress using TLC or HPLC.
Basic: What spectroscopic and analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR to confirm stereochemistry and substituent positions (e.g., tert-butyl ether and phenyl groups).
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the cyclohexanamine and butanoic acid moieties.
- Mass Spectrometry (HRMS/ESI-MS) : Verify molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹, phosphonooxy at ~1250 cm⁻¹).
Advanced: How can researchers optimize the stereochemical yield of the (2S,3R)-configured intermediate?
Methodological Answer:
- Chiral Catalysts : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) during asymmetric synthesis of the amino acid backbone.
- Enzymatic Resolution : Employ lipases or esterases to hydrolyze racemic mixtures selectively.
- Dynamic Kinetic Resolution (DKR) : Combine racemization and enantioselective steps for >90% enantiomeric excess (e.e.).
Q. Validation :
- Compare optical rotation with literature values.
- Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC).
Advanced: How to resolve discrepancies in reported biological activity data (e.g., nematicidal efficacy)?
Methodological Answer:
- Standardized Assays : Replicate experiments under controlled conditions (e.g., 25°C, pH 7.4, 12-hour exposure for nematode studies).
- Purity Assessment : Quantify impurities via HPLC; even 2% impurities can alter bioactivity.
- Dose-Response Analysis : Use nonlinear regression to calculate EC₅₀ values (e.g., cyclohexanamine derivatives show 86.65–97.93% mortality at 8.71–9.67 µM).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
